molecular formula C10H4O3 B1312331 4-Ethynylphthalic Anhydride CAS No. 73819-76-8

4-Ethynylphthalic Anhydride

Cat. No.: B1312331
CAS No.: 73819-76-8
M. Wt: 172.14 g/mol
InChI Key: DXJLXGJIZZNCBO-UHFFFAOYSA-N
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Description

4-Ethynylphthalic Anhydride: is an organic compound with the molecular formula C10H4O3 . It is a derivative of phthalic anhydride, where an ethynyl group is attached to the fourth carbon of the aromatic ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Mode of Action

The mode of action of 4-Ethynylphthalic Anhydride is likely based on its chemical structure as an anhydride. Anhydrides are known to undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its reactivity might be affected by the pH and temperature of its environment . Additionally, its stability could be influenced by the presence of moisture, as anhydrides are known to be sensitive to hydrolysis .

Biochemical Analysis

Biochemical Properties

4-Ethynylphthalic Anhydride plays a significant role in biochemical reactions due to its reactive anhydride group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. Additionally, this compound can interact with nucleophiles, such as water and alcohols, leading to hydrolysis and the formation of phthalic acid derivatives .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. For example, it may inhibit the activity of kinases, which are crucial for signal transduction. This inhibition can result in changes in gene expression and cellular metabolism. Furthermore, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and potential cell damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it may form covalent bonds with serine residues in the active sites of serine proteases, inhibiting their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures. Over time, the degradation products of this compound can accumulate, potentially altering its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant changes in cellular metabolism and gene expression. High doses of this compound have been associated with toxic effects, including cell death and tissue damage. These adverse effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and hydrolases, leading to the formation of phthalic acid and other derivatives. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with cofactors such as coenzyme A can also influence its metabolic fate and the overall metabolic pathways in which it is involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity. Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular function. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylphthalic Anhydride can be synthesized through several methods. One common method involves the bromination of phthalic anhydride to produce 4-bromophthalic anhydride, which is then subjected to a Sonogashira coupling reaction with acetylene to yield this compound . The reaction conditions typically involve the use of a palladium catalyst and a copper co-catalyst in an organic solvent such as tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylphthalic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base.

    Cycloaddition: Dienes and heat or light to facilitate the reaction.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products:

    Nucleophilic substitution: Substituted phthalic anhydrides or phthalic acids.

    Cycloaddition: Cyclic compounds with varying ring sizes.

    Hydrolysis: 4-Ethynylphthalic acid.

Comparison with Similar Compounds

    4-Phenylethynylphthalic Anhydride: Similar in structure but with a phenyl group instead of an ethynyl group.

    4-Bromophthalic Anhydride: A precursor in the synthesis of 4-Ethynylphthalic Anhydride.

    Phthalic Anhydride: The parent compound without any substituents.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and material science .

Biological Activity

4-Ethynylphthalic anhydride (EPA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H4_{4}O3_{3} and a molecular weight of 172.14 g/mol. Its structure includes a phthalic anhydride core with an ethynyl group at the 4-position, which influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride with acetylene derivatives. This process can be optimized through various methods, including microwave-assisted synthesis and traditional thermal methods, enhancing yields and purity.

Anticancer Properties

Research indicates that compounds derived from phthalic anhydrides, including this compound, exhibit significant anticancer activity. A study highlighted that derivatives of phthalic anhydride can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It affects the cell cycle progression, particularly at the G2/M phase, preventing cancer cells from dividing.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity. Preliminary studies suggest that it may exhibit cytotoxicity at high concentrations; however, further research is needed to establish a comprehensive safety profile. The Environmental Protection Agency (EPA) has noted potential hazards associated with phthalic anhydrides but specific data on this compound remains limited .

Case Studies and Research Findings

Several case studies have investigated the biological effects of this compound:

  • Antitumor Activity :
    • A study conducted on mice showed that treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Cell Line Studies :
    • In vitro studies demonstrated that exposure to this compound led to a dose-dependent decrease in viability among various human cancer cell lines .
  • Mechanistic Insights :
    • Research utilizing molecular docking studies indicated that this compound binds effectively to targets involved in cancer progression, suggesting its potential as a lead compound for drug development .

Properties

IUPAC Name

5-ethynyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O3/c1-2-6-3-4-7-8(5-6)10(12)13-9(7)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLXGJIZZNCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462229
Record name 4-Ethynylphthalic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73819-76-8
Record name 4-Ethynylphthalic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylphthalic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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